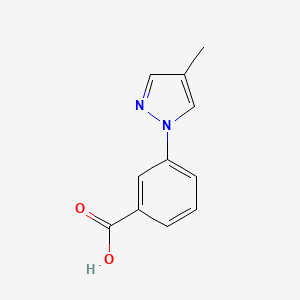

3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Contextualizing Pyrazole (B372694) and Benzoic Acid Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. epa.govcymitquimica.com This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a key component in numerous biologically active compounds and several FDA-approved drugs. epa.gov Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. cymitquimica.commyskinrecipes.com The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its biological and physicochemical properties.

Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a vast range of pharmaceuticals and other bioactive molecules. nih.govacs.org Its carboxylic acid group can participate in various chemical reactions and interactions, making it a crucial component for modulating a compound's solubility, binding affinity, and pharmacokinetic profile. ijper.org Benzoic acid derivatives are found in drugs with applications ranging from diuretics to anticancer agents. nih.govacs.org

The combination of these two powerful scaffolds in 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid creates a molecule with significant potential for biological activity and diverse applications.

Overview of the Chemical Compound's Significance as a Research Target

While specific, in-depth research on this compound is not yet widely published, its significance as a research target can be inferred from the extensive studies on its isomers and related derivatives. For instance, the positional isomer, 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, has been utilized as a key intermediate in the development of kinase inhibitors for cancer treatment. myskinrecipes.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The structural similarity of the 3-substituted isomer suggests it could also be a valuable tool in the design of novel kinase inhibitors or other therapeutic agents.

The primary significance of this compound as a research target lies in its potential to exhibit novel biological activities or improved properties compared to its more studied counterparts. The specific substitution pattern on the benzoic acid ring can significantly influence the molecule's three-dimensional shape and electronic distribution, which in turn can affect its interaction with biological targets.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research focused on this compound would likely encompass several key objectives:

Development of Efficient Synthesis Methods: A primary goal would be to establish a robust and scalable synthetic route to produce the compound in high purity. While general methods for the synthesis of pyrazole and benzoic acid derivatives exist, optimizing a procedure for this specific isomer is a crucial first step for any further investigation.

Characterization of Physicochemical Properties: Detailed characterization of the compound's properties, such as its melting point, solubility, and spectral data, is essential for its identification and for understanding its behavior in different environments.

Exploration of Biological Activities: A major focus of academic research would be to screen this compound for a range of biological activities. Based on the known properties of its constituent scaffolds, this could include screening for anticancer, anti-inflammatory, antimicrobial, or specific enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related analogues, researchers could establish a structure-activity relationship. This would provide valuable insights into how modifications to the molecular structure affect its biological activity, guiding the design of more potent and selective compounds.

The following table outlines the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 220462-21-7 |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSKPIKSWVNKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251072-11-3 | |

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs

Established Synthetic Pathways to the Core Scaffold

Traditional methods for synthesizing the pyrazole-benzoic acid scaffold often involve well-established organic reactions that have been refined over time. These pathways typically offer reliable and straightforward access to the target compounds.

Condensation reactions are a cornerstone in the synthesis of pyrazoles. chim.it A common and classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.itmdpi.com For the synthesis of pyrazole-benzoic acids, this could involve reacting a suitably substituted β-ketoester with a hydrazine. bohrium.comresearchgate.net

Another prominent condensation strategy is the reaction of hydrazones with esters. For instance, the dianion of a methylhydrazone can be condensed with methyl benzoate, followed by acid-catalyzed cyclization to yield a substituted pyrazole (B372694). tandfonline.com This method provides a route to various 3,5-disubstituted-1-methyl-pyrazoles. tandfonline.com One-pot syntheses have also been developed, where ketones, aldehydes, and hydrazine monohydrochloride react to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org

The following table summarizes key reactants and conditions for pyrazole synthesis via condensation reactions:

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org |

| Methylhydrazone | Methyl benzoate | n-butyllithium, THF, then HCl | Substituted 1-methylpyrazole (B151067) tandfonline.com |

| Ketone, Aldehyde | Hydrazine monohydrochloride | Mild conditions, then oxidation (e.g., Br2 or O2/DMSO) | 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles organic-chemistry.org |

Multi-step synthesis provides the flexibility to introduce specific functional groups and build molecular complexity in a controlled manner. libretexts.org Common transformations like esterification, alkylation, and nitration are integral to these synthetic sequences.

Esterification is a crucial step when the benzoic acid moiety is protected or modified. For instance, pyrazole-3- and 4-carboxylic acids can be converted to their corresponding esters. researchgate.net The Fischer esterification, often carried out under acidic conditions, is a standard method, and microwave-assisted conditions can improve yields for substituted benzoic acids. researchgate.net The process for preparing benzoic esters can also involve reacting benzoic acid with an alcohol in the presence of a catalyst, with removal of the water formed during the reaction. google.com

Alkylation and Nitration are fundamental reactions for introducing substituents onto the pyrazole or benzene (B151609) rings, which can then be further manipulated. For example, a precursor molecule could be nitrated, followed by reduction to an amine, which can then be used in subsequent coupling reactions to build the desired pyrazole-benzoic acid analog. chim.it The synthesis of 1-(4-((4-substitutedphenyl)-diazenyl)-3,5- dimethyl-1H-pyrazol-1-yl)-ethanone involves the treatment of a pyrazole derivative with acetyl chloride, an acylation reaction. jocpr.com

A general multi-step approach might involve:

Synthesis of a substituted pyrazole core.

Functionalization of a separate benzoic acid derivative.

Coupling of the two fragments.

For example, a pyrazole-derived aldehyde can be synthesized on a multigram scale and then undergo reductive amination with commercially available anilines to produce the target compounds in good yields. nih.govnih.gov

Advanced Synthetic Strategies

To overcome the limitations of traditional batch synthesis, such as long reaction times and scalability issues, advanced strategies like catalytic systems and flow chemistry are being increasingly employed. researchgate.net

Catalytic systems offer efficient and often more environmentally friendly routes to pyrazole synthesis. Copper-catalyzed reactions have been shown to be effective for the condensation of 1,3-diketones with hydrazines under acid-free conditions at room temperature. organic-chemistry.org Palladium catalysis is used in four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl halide to produce pyrazole derivatives. organic-chemistry.org

The following table highlights some catalytic systems used in pyrazole synthesis:

Table 2: Catalytic Systems in Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Copper | Condensation | 1,3-Diketones, Hydrazines | Acid-free, room temperature organic-chemistry.org |

| Palladium | Four-component coupling | Terminal alkyne, Hydrazine, CO, Aryl halide | Multi-component, one-pot organic-chemistry.org |

| Nickel(0) complex | Transformation | Isoxazoles, Oxadiazoles | One-step conversion to pyrazoles organic-chemistry.org |

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles and other heterocycles, offering advantages in terms of safety, scalability, and reaction efficiency over conventional batch methods. researchgate.netscilit.com This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purer products. galchimia.com

A two-step flow process has been developed for the synthesis of pyrazoles from acetophenones. The first step involves the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This is followed by a second condensation with hydrazine to generate the desired pyrazole. galchimia.com This method is high-yielding and applicable to a wide range of substrates. galchimia.com Continuous-flow processes have also been established for the synthesis of 3,5-disubstituted pyrazoles through sequential alkyne homocoupling and hydroamination. rsc.org

The benefits of flow chemistry in pyrazole synthesis include:

Reduced Reaction Times: Reactions that take hours in batch can often be completed in minutes in a flow reactor. mdpi.com

Improved Safety: Handling of hazardous intermediates and reagents is minimized. researchgate.net

Enhanced Scalability: Scaling up production is more straightforward than with batch processes. researchgate.net

Higher Yields and Purity: Precise control over reaction conditions can lead to cleaner reactions with fewer byproducts. galchimia.com

Synthesis of Key Derivatives and Precursors for Mechanistic Studies

The synthesis of derivatives and precursors is essential for studying reaction mechanisms and for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and its 4-fluorophenyl analog serve as key precursors for creating a library of hydrazone derivatives for antimicrobial testing. acs.orgnih.gov

Similarly, pyrazole-derived aldehydes are crucial starting materials that can be converted into a variety of derivatives through reactions like reductive amination. nih.govnih.gov The synthesis of these precursors often involves multi-step sequences. For example, a process for preparing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters involves the reaction of an intermediate with methylhydrazine hydrate, which can then be hydrolyzed to the corresponding carboxylic acid. google.com

The synthesis of various substituted pyrazoles, such as those with benzofuran moieties or thiomethyl groups, provides compounds for structural and functional analysis, including their potential as chemosensors. mdpi.commdpi.com

Spectroscopic and Structural Characterization of 3 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid would rely on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The protons on the benzoic acid ring would appear in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions. The protons of the pyrazole (B372694) ring would also exhibit characteristic shifts, as would the methyl group protons, which would likely appear as a singlet in the aliphatic region. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be expected at a significant downfield shift. The chemical shifts of the aromatic and pyrazole ring carbons would also provide valuable structural information.

A detailed analysis of chemical shifts, signal integrations, and coupling patterns from both ¹H and ¹³C NMR experiments would be essential for the unambiguous assignment of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the carboxylic acid O-H stretching vibration, often showing hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

C=C and C=N Stretches: Absorptions in the 1450-1610 cm⁻¹ region would be attributable to the aromatic C=C and pyrazole C=N bond stretching vibrations.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The presence and specific wavenumbers of these absorption bands would provide strong evidence for the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. Analysis of the fragmentation pattern could reveal the loss of specific functional groups, such as the carboxylic acid group, which would further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Solid-State Structural Determination

While spectroscopic techniques provide information about the connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive three-dimensional structural information in the solid state.

Single-Crystal X-ray Diffraction of the Chemical Compound and its Complexes

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the crystallographic literature. If suitable single crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the exact atomic arrangement. Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-stacking, which govern the solid-state architecture. The formation and crystallographic analysis of metal complexes with this compound as a ligand would also provide valuable insights into its coordination behavior.

Computational and Theoretical Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For a compound like 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, DFT methods can be used to calculate a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding. For instance, studies on other pyrazole (B372694) derivatives have used DFT to analyze these parameters to understand their chemical behavior and potential as nonlinear optical (NLO) materials.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results are often reported as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. Numerous studies on pyrazole derivatives have used docking to screen for potential inhibitors of enzymes like carbonic anhydrase, receptor tyrosine kinases, and protein kinases, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability and conformational changes of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides a dynamic view of the binding, assessing the stability of the predicted interactions and the flexibility of both the ligand and the protein's binding site. For other novel pyrazole-carboxamides, 50-nanosecond MD simulations have been used to confirm the stability of docking results, showing only minor conformational changes and fluctuations.

These simulations are instrumental in rational drug design, helping to prioritize compounds for synthesis and experimental testing based on their predicted affinity and stability with a specific biological target.

Cheminformatics Approaches for Predictive Modeling

Cheminformatics employs computational methods to analyze chemical data, enabling the prediction of various properties from a molecule's structure alone. For this compound, these approaches can forecast its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

In silico tools and online platforms like SwissADME are commonly used to evaluate these characteristics. For example, similar pyrazole-benzoic acid compounds have been analyzed to predict their oral bioavailability, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. semanticscholar.orgscbdd.com Predictive models can also flag potential toxicity issues, such as hepatotoxicity or nephrotoxicity. semanticscholar.orgscbdd.com This early-stage computational screening is invaluable for identifying promising drug candidates and flagging potential liabilities before committing resources to laboratory synthesis and testing. researchgate.net

Analysis of Predicted Molecular Descriptors for Research Applications

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are essential in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Key descriptors for this compound can be readily calculated using cheminformatics software.

Key Predicted Molecular Descriptors:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its absorption and distribution in the body.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of rotatable bonds correlates with the conformational flexibility of a molecule, which can influence its binding to a receptor.

Hydrogen Bond Donors and Acceptors: These counts are critical for assessing the potential for a molecule to form hydrogen bonds, a key interaction in biological systems.

These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's potential for oral bioavailability. allsubjectjournal.com

| Descriptor | Predicted Value | Significance in Research |

|---|---|---|

| Molecular Formula | C11H10N2O2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 202.21 g/mol | Influences absorption and diffusion; relevant for drug-likeness rules. |

| LogP | 2.15 | Indicates moderate lipophilicity, suggesting good potential for absorption. |

| TPSA | 59.13 Ų | Suggests good oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 | Number of potential hydrogen bond donating groups (e.g., -OH). |

| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond accepting atoms (e.g., N, O). |

| Number of Rotatable Bonds | 2 | Indicates relatively low conformational flexibility. |

Predicted Spectroscopic Data and Conformational Analysis

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. numberanalytics.com Methods like DFT can be used to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a proposed structure. numberanalytics.comrsc.org These predicted spectra can be compared with experimental data to confirm the correct synthesis of the target molecule. numberanalytics.com For example, published studies on fluorophenyl-pyrazolyl benzoic acid derivatives include detailed experimental ¹H and ¹³C NMR data, which serves as a benchmark for validating computational predictions. acs.org

Conformational analysis is another critical theoretical investigation, used to identify the most stable three-dimensional arrangements (conformations) of a molecule. For a molecule with rotatable bonds, multiple low-energy conformations may exist. Computational methods can explore the potential energy surface to find these stable conformers. Understanding the preferred conformation is crucial, as the 3D shape of a molecule dictates how it fits into a receptor's binding site. Studies on other flexible pyrazolone (B3327878) derivatives have combined X-ray crystallography with theoretical calculations to compare conformations in the solid state and gaseous phase, revealing how intermolecular forces can influence molecular shape. bohrium.com

Biological Activity and Mechanistic Elucidation of 3 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs

Antimicrobial Activity Studies

In Vitro Growth Inhibition Assays Against Bacterial and Fungal Strains (e.g., Gram-positive, Gram-negative)

Numerous studies have demonstrated the potent in vitro antimicrobial activity of pyrazole (B372694) benzoic acid analogs against a range of bacterial and fungal pathogens. These compounds have shown particular efficacy against Gram-positive bacteria, including drug-resistant strains.

Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have been identified as potent antibacterial agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. mdpi.com In one study, a series of eleven such derivatives were tested against thirteen Gram-positive bacterial strains. mdpi.com The antimicrobial activity was found to be influenced by the nature of substituents on the aniline (B41778) ring. For instance, a bis(trifluoromethyl)aniline derivative was the most potent in the series, exhibiting significant activity against Staphylococcus aureus strains with MIC values as low as 0.78 µg/mL, and against Enterococcus faecalis and Enterococcus faecium with an MIC of 3.12 µg/mL. mdpi.com

Another study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives reported MIC values as low as 0.5 µg/mL. nih.gov Lipophilic substituents on the aniline moiety were found to significantly improve the antibacterial activity. nih.gov For example, a phenoxy-substituted compound showed potent activity against a methicillin-resistant S. aureus (MRSA) strain (ATCC 33591) with an MIC of 1 µg/mL. nih.gov

Pyrazole-derived hydrazones have also been investigated for their antimicrobial properties. Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 µg/mL. nih.gov For instance, an N,N-bisphenyl derivative of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid showed excellent activity against MRSA strains with MIC values as low as 0.78 µg/mL. nih.govacs.org Similarly, a 3-chloro-2-fluorophenyl-substituted derivative demonstrated good activity against two MRSA strains with an MIC of 1.56 µg/mL. nih.gov

The following table summarizes the MIC values of selected pyrazole benzoic acid analogs against various bacterial strains:

| Compound Analogs | Bacterial Strain | MIC (µg/mL) |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | Staphylococcus aureus | 0.78 - 6.25 mdpi.com |

| Enterococcus faecalis | 3.12 mdpi.com | |

| Enterococcus faecium | 3.12 mdpi.com | |

| Bacillus subtilis | 0.78 mdpi.com | |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | S. aureus ATCC 33591 (MRSA) | 1 nih.gov |

| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone derivatives | S. aureus (MRSA strains) | 0.78 nih.govacs.org |

| Acinetobacter baumannii | 0.39 nih.gov | |

| Bacillus subtilis | 1.56 nih.govacs.org | |

| S. epidermidis | 3.125 nih.govacs.org |

While many pyrazole derivatives show broad-spectrum activity, some exhibit selectivity. For example, certain aniline derivatives of pyrazoles are potent growth inhibitors of Gram-positive bacteria, while pyrazole-derived hydrazones have shown strong activity against A. baumannii. mdpi.com

Investigations into Biofilm Formation Inhibition and Eradication

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Several analogs of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid have demonstrated promising activity in both inhibiting the formation of biofilms and eradicating pre-existing ones.

Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown their effectiveness against biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com In one study, a bis(trifluoromethyl)aniline derivative was particularly effective, inhibiting over 90% of E. faecalis biofilm formation at all tested concentrations. mdpi.com Another potent compound from this series inhibited over 90% of biofilm formation at twice its MIC value. mdpi.com These compounds were also shown to be effective in eradicating preformed biofilms. nih.gov

The antibiofilm activity of these compounds has been confirmed through various techniques, including real-time biofilm inhibition studies using Bioscreen C. mdpi.com Scanning electron microscopy (SEM) analysis has also been used to visualize the disruption of biofilms in the presence of these derivatives. nih.gov

The table below presents the biofilm inhibition capabilities of selected pyrazole benzoic acid analogs:

| Compound Analog | Bacterial Strain | Biofilm Inhibition |

| Bis(trifluoromethyl)aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid | Enterococcus faecalis | >90% inhibition at all tested concentrations mdpi.com |

| 4-bromo-3-methyl aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid | Enterococcus faecalis | >90% inhibition at 2x MIC mdpi.com |

| Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | S. aureus and P. aeruginosa | >60% inhibition at their MICs nih.gov |

Furthermore, some pyrazole derivatives have been found to interfere with quorum sensing (QS), a cell-to-cell communication process that regulates biofilm formation and virulence in many bacteria. nih.gov By inhibiting QS, these compounds can effectively attenuate the pathogenic potential of bacteria. nih.gov

Modes of Action: Cell Membrane Permeabilization and Disruption

A plausible mode of action for the antimicrobial activity of several pyrazole benzoic acid analogs is the permeabilization and disruption of the bacterial cell membrane. mdpi.comnih.gov This mechanism is often associated with bactericidal activity. mdpi.com

Flow cytometry and protein leakage assays have been employed to determine the effect of these compounds on cell membrane integrity. mdpi.com Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives indicated that these compounds cause permeabilization of the cell membrane. mdpi.com This disruption of the membrane barrier leads to leakage of intracellular components and ultimately cell death.

The SYTO-9/propidium iodide (BacLight) assay is another method used to assess membrane disruption. nih.gov This assay has been used to confirm the membrane-disrupting ability of pyrazole-derived hydrazones that are potent inhibitors of drug-resistant S. aureus and A. baumannii. nih.gov The bactericidal action of these compounds is consistent with their ability to act as membrane disruptors. mdpi.com

Inhibition of Essential Bacterial Biosynthesis Pathways (e.g., Fatty Acid Biosynthesis)

Recent studies have elucidated that some pyrazole derivatives exert their antimicrobial effect by inhibiting essential bacterial biosynthesis pathways, specifically fatty acid biosynthesis (FAB). nih.gov The enzymes in the bacterial FAB pathway are distinct from their mammalian counterparts, making them attractive targets for selective antibacterial agents. nih.gov

CRISPRi (clustered regularly interspaced short palindromic repeats interference) studies have been instrumental in identifying FAB as the target for certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. nih.gov These compounds were determined to be fatty acid biosynthesis inhibitors, which disrupts the production of essential components for bacterial cell membranes. nih.gov

While the direct inhibition of fatty acid synthase I (FASI) has been demonstrated for analogs of pyrazinamide, another nitrogen-containing heterocyclic compound, similar detailed enzymatic studies for pyrazole benzoic acid derivatives are an area of ongoing research. nih.gov The identification of FAB as a target provides a clear mechanistic basis for the antibacterial activity of this class of compounds and opens avenues for the rational design of more potent inhibitors.

Macromolecular Synthesis Inhibition

Investigations into the mode of action of some pyrazole derivatives have pointed towards a broad inhibitory effect on macromolecular synthesis. researchgate.net This suggests that these compounds may have a global impact on bacterial cell function rather than targeting a single specific enzyme or pathway.

Macromolecular synthesis inhibition studies are designed to assess the impact of a compound on the synthesis of DNA, RNA, proteins, and cell wall components. A broad range of inhibitory effects can indicate that the primary target is one that has a cascading effect on multiple cellular processes. researchgate.net For instance, disruption of the cell membrane and the subsequent dissipation of the proton motive force would globally affect transport and energy-dependent processes, including macromolecular synthesis.

It has been noted that bacteriostatic agents often inhibit protein synthesis, while bactericidal agents tend to target the cell wall. mdpi.com The bactericidal nature of many pyrazole benzoic acid analogs, coupled with their membrane-disrupting properties, aligns with a mechanism that could lead to a widespread shutdown of macromolecular synthesis.

Resistance Development Mechanisms in Microorganisms

A critical aspect in the development of new antimicrobial agents is the potential for microorganisms to develop resistance. Encouragingly, studies on certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown a low tendency for bacteria to develop resistance.

In multiple passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a compound, it was observed that bacteria developed little resistance to these pyrazole derivatives (no more than a 2-fold increase in MIC). mdpi.com This is a significant advantage over many existing antibiotics, for which resistance can develop rapidly.

The mechanism of action can influence the rate of resistance development. For instance, compounds that disrupt the cell membrane are often associated with a lower frequency of resistance development compared to those that inhibit a specific enzyme, as mutations in a single target gene can confer resistance to the latter. The multi-faceted impact of membrane disruption makes it more challenging for bacteria to evolve effective resistance mechanisms.

Enzyme and Receptor Modulatory Effects

The structural framework of this compound, combining a pyrazole ring with a benzoic acid moiety, serves as a versatile scaffold for engaging with various biological targets. Research into its analogs has uncovered significant modulatory effects on enzymes involved in metabolic diseases, inflammation, viral replication, and other cellular processes.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. mdpi.combohrium.com The inhibition of PTP1B can enhance insulin sensitivity. nih.gov Benzoic acid derivatives have been explored as potential PTP1B inhibitors. nih.gov

Analogs incorporating a pyrazole scaffold have demonstrated notable PTP1B inhibitory activity. bohrium.com For instance, a copper (II) complex involving a related ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, has been synthesized and shown to possess inhibitory properties against PTP1B. researchgate.net The pyrazole scaffold is recognized for its potential in designing PTP1B inhibitors, with various derivatives showing significant activity by interacting with key amino acid residues in the enzyme's active site, such as TYR46, ASP48, and PHE182. bohrium.com While direct kinetic data for this compound is not extensively detailed, the broader class of pyrazole-containing benzoic acids represents a promising area for PTP1B inhibitor development.

| Compound | Target | Activity Metric | Reported Activity | Reference |

|---|---|---|---|---|

| Copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid | PTP1B | Inhibition Shown | Qualitative inhibition demonstrated | researchgate.net |

Modulation of Inflammatory Pathway Enzymes

Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are critical mediators of the inflammatory cascade. The tri-substituted pyrazole structure is a well-known scaffold in anti-inflammatory drug discovery. nih.gov Analogs of this compound have been investigated as inhibitors of these enzymes.

Specifically, certain 1,3,4-trisubstituted-pyrazole derivatives have been shown to possess selective COX-2 inhibitory activity. nih.gov In other related studies, N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which contain a core pyrazole structure, were evaluated as dual COX/LOX inhibitors. semanticscholar.org These studies indicate that modifications to the pyrazole and phenyl rings can significantly influence potency and selectivity towards COX-1, COX-2, and LOX enzymes. For example, the substitution of an oxo- group with a thioxo- group in the oxazine (B8389632) ring of these analogs was found to strongly improve the inhibitory activity against all three enzymes. semanticscholar.org

Inhibition of Viral Proteases (e.g., SARS-CoV, MERS-CoV)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV and MERS-CoV, making it a prime target for antiviral drug development. nih.govmdpi.comnih.gov A study focused on a pyrazole scaffold identified analogs with low micromolar inhibitory activity against 3CLpro from both SARS-CoV and MERS-CoV. nih.gov

One closely related analog, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, was synthesized and evaluated. The research highlighted that the presence of a carboxylate moiety on the benzoic acid ring was crucial for inhibitory activity. nih.gov Docking studies suggested that this carboxylate group destabilizes the oxyanion hole within the enzyme's active site. The study found that compounds that inhibited SARS-CoV 3CLpro were also effective against MERS-CoV 3CLpro, indicating potential for broad-spectrum activity. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | SARS-CoV 3CLpro | 14.3 ± 4.5 | nih.gov |

| MERS-CoV 3CLpro | 10.3 ± 2.2 | nih.gov |

Inhibition of Histone Acetyltransferases (e.g., EP300)

Histone acetyltransferases (HATs), such as EP300 and its paralog CBP, are critical enzymes in epigenetic regulation through post-translational modification of histone proteins. nih.govresearchgate.net The inhibition of EP300/CBP has emerged as a therapeutic strategy in oncology. nih.govnih.gov While extensive research has focused on identifying novel EP300/CBP inhibitors, direct studies on this compound are limited. However, compounds with related heterocyclic structures have been explored. For instance, CTK7A, a water-soluble derivative with a pyrazole-like core structure, was found to inhibit the HAT activity of p300/CBP and PCAF. google.com This suggests that the pyrazole scaffold could potentially be incorporated into designs for new HAT inhibitors.

Inhibition of Aldoketo Reductases (e.g., AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) plays a significant role in the biosynthesis of potent androgens and the metabolism of prostaglandins, implicating it in the progression of hormone-dependent cancers like prostate and breast cancer. nih.govnih.gov Consequently, AKR1C3 is a therapeutic target, and various inhibitors have been developed.

Research has identified derivatives of aminobenzoic acid as selective AKR1C3 inhibitors. nih.gov Furthermore, a quinoline (B57606) derivative incorporating a 3-methyl-pyrazol-1-yl moiety, specifically 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid, was evaluated for its inhibitory activity against AKR1C isoforms. nih.gov This analog demonstrated inhibitory effects, highlighting the potential contribution of the methyl-pyrazole group in targeting these enzymes. The 3-aminobenzoic acid scaffold, in particular, has been shown to yield selective AKR1C3 inhibitors with micromolar potency. nih.gov

| Compound | Target | Kᵢ (µM) | Reference |

|---|---|---|---|

| 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid | AKR1C1 | 143 | nih.gov |

| AKR1C2 | >200 | nih.gov | |

| AKR1C3 | 104 | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govsemanticscholar.org They are involved in numerous physiological processes, and CA inhibitors are used clinically for conditions like glaucoma and edema. nih.govdrugbank.com The pyrazoline and pyrazole scaffolds have been incorporated into sulfonamide-based compounds to target CA isoforms.

Studies on a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides revealed inhibitory activity against human CA isoforms I and II (hCA I and hCA II). nih.govsemanticscholar.org The inhibitory constants (Ki) for these analogs were in the nanomolar range, with specific substitutions on the phenyl ring influencing the potency. For example, compounds bearing fluorine or bromine substituents were identified as the most potent within the series against hCA I. nih.govsemanticscholar.org These findings underscore the utility of the pyrazole scaffold in the design of effective carbonic anhydrase inhibitors.

| Compound | Substituent (R) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 4-(5-phenyl-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | -CH₃ | 476.3 ± 134.7 | 511.6 ± 141.2 | nih.govsemanticscholar.org |

| 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | -F | 316.7 ± 9.6 | 412.5 ± 115.4 | nih.govsemanticscholar.org |

| 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | -Br | 321.4 ± 10.1 | 489.3 ± 88.5 | nih.govsemanticscholar.org |

| Acetazolamide (Reference) | N/A | 278.8 ± 44.3 | 293.4 ± 46.4 | nih.govsemanticscholar.org |

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. Various pyrazole derivatives have been investigated as inhibitors of these enzymes, suggesting a potential mechanism of action for compounds like this compound.

Research into novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has identified compounds with potent inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase. For instance, specific analogs demonstrated strong inhibition with IC50 values in the sub-microgram per milliliter range. A clear correlation between the minimum inhibitory concentrations (MICs) against bacterial growth and the IC50 values for DNA gyrase inhibition suggests that the antibacterial effect of these pyrazole derivatives is directly linked to their ability to target this enzyme.

Similarly, a series of 4,5-dihydropyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors. Certain compounds within this series exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. The most active of these compounds also showed significant inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase, with an IC50 value of 0.125 μg/mL. Molecular docking studies further supported these findings by illustrating the potential binding interactions of these pyrazole derivatives within the active site of DNA gyrase.

While direct evidence for this compound is absent, the consistent findings across different classes of pyrazole analogs strongly indicate that this structural motif is a promising scaffold for the development of DNA gyrase and topoisomerase IV inhibitors.

Antiproliferative Activity in Cell Culture Models

The antiproliferative properties of pyrazole derivatives have been explored in various cancer cell lines, highlighting their potential as anticancer agents. The following sections detail the cytotoxic effects, induction of apoptosis, and impact on cell proliferation pathways observed with analogs of this compound.

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF7, HeLa, HCT-116)

Numerous studies have reported the cytotoxic effects of novel pyrazole derivatives against a panel of human cancer cell lines, including the breast adenocarcinoma line (MCF7), cervical cancer line (HeLa), and colon carcinoma line (HCT-116).

For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated significant cytotoxicity against MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range (3.9–35.5 μM). These compounds also showed comparable activity against other cancer cell lines, indicating a broad spectrum of antiproliferative action.

Another study focused on pyrazole-based compounds and their hybrids, which were evaluated for their in vitro cytotoxic activity. The results indicated that certain derivatives possessed potent inhibitory activities against both MCF-7 and HCT-116 cancer cell lines. The IC50 values for some of these compounds were found to be in the range of 15.6 to 23.9 µM, which is comparable to the reference drug doxorubicin.

While specific data for this compound is not available, the consistent cytotoxic effects observed with its structural analogs underscore the potential of this chemical class in cancer research.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its deregulation is a hallmark of cancer. Several pyrazole derivatives have been shown to exert their anticancer effects by inducing apoptosis in cancer cells.

Investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that their cytotoxic effects are linked to the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. Furthermore, some of these compounds were found to induce DNA damage, as indicated by increased comet tail length in assays, suggesting they trigger genotoxic stress leading to apoptosis. Molecular docking studies have also suggested that these pyrazole derivatives can bind to the anti-apoptotic protein Bcl-2, thereby inhibiting its function and promoting cell death.

Another research avenue has explored pyrazole derivatives that induce apoptosis through the generation of reactive oxygen species (ROS). In triple-negative breast cancer cells, for instance, certain pyrazole compounds were found to cause a significant increase in ROS levels, leading to the activation of caspase-3 and subsequent apoptosis.

These findings highlight a common mechanistic theme for pyrazole-based compounds, where the induction of apoptosis, either through direct interaction with apoptotic machinery or through the generation of cellular stress, is a key component of their anticancer activity.

Effects on Cancer Cell Proliferation Pathways

The uncontrolled proliferation of cancer cells is driven by aberrant signaling pathways. Some pyrazole derivatives have been found to interfere with these pathways, thereby halting cancer cell growth.

One area of investigation has been the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Novel pyrazole derivatives have been identified as potent CDK2 inhibitors. In human colon carcinoma (HCT-116) cells, treatment with these compounds led to a significant arrest of the cell cycle in the G1 phase, which is consistent with CDK2 inhibition.

Further mechanistic studies on other pyrazole analogs have shown effects on critical signaling pathways involved in cell survival and proliferation. While the precise effects of this compound on these pathways remain to be elucidated, the existing body of research on related compounds suggests that modulation of cell cycle regulation and key signaling cascades is a plausible mechanism for the antiproliferative activity of this class of molecules.

Structure Activity Relationship Sar Studies of 3 4 Methyl 1h Pyrazol 1 Yl Benzoic Acid Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of pyrazole (B372694) derivatives can be significantly altered by introducing various substituents onto the core structure. researchgate.net These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. mdpi.com In the context of pyrazolyl benzoic acid derivatives, the introduction of halogen atoms onto the aromatic rings has been shown to have a profound impact on antibacterial potency.

Studies on analogous 4-[3-phenyl-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives revealed that halogen substitutions are critical for activity. For instance, a 3-chloro-2-fluorophenyl substituted derivative showed potent activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value as low as 1.56 μg/mL. acs.org In another series, substituting the aniline (B41778) moiety of 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivatives with halogens also influenced activity. While difluoro-substitution did not yield significant antibacterial activity, derivatives with 3-trifluoromethyl-4-halo substitutions showed good potency that increased with the size of the halogen atom (Cl < Br). nih.gov The bromo-substituted compound in this series was particularly potent, with MIC values as low as 0.5 μg/mL. nih.gov Similarly, a trend of increasing potency was observed with 3-trifluoromethyl-5-halo substituted compounds. nih.gov The substitution of fluorine or chlorine at certain positions can enhance the bacteriostatic effect, with derivatives bearing a chlorine atom at multiple positions exhibiting superior antibacterial effects. mdpi.com

| Core Structure Analogue | Substituent | Biological Activity (MIC) | Reference |

|---|---|---|---|

| 4-[3-(phenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone | 3-Chloro-2-fluorophenyl | 1.56 μg/mL (vs. MRSA) | acs.org |

| 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | Aniline with 3-Trifluoromethyl-4-chloro | Good activity | nih.gov |

| 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | Aniline with 3-Trifluoromethyl-4-bromo | 0.5 μg/mL | nih.gov |

| Benzo-indole pyrazole derivative | Fluorine or Chlorine substitution | Enhanced bacteriostatic effect | mdpi.com |

The introduction of alkyl and various aromatic groups can significantly alter the lipophilicity and steric bulk of the parent compound, leading to changes in biological potency. In studies of 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid analogues, lipophilic substituents on the aniline moiety were found to significantly improve antibacterial activity compared to the unsubstituted aniline derivative. nih.gov For example, a phenoxy-substituted compound demonstrated potent activity with a MIC value of 1 μg/mL against S. aureus. nih.gov

In a different series of 3,5-diphenylpyrazole (B73989) derivatives designed as meprin α inhibitors, replacing one of the phenyl groups at position 3(5) with a methyl or benzyl (B1604629) group led to a decrease in inhibitory activity. nih.gov However, a cyclopentyl moiety at the same position resulted in activity similar to the diphenyl parent compound, suggesting that the size and nature of the substituent are critical for optimal interaction with the target enzyme. nih.gov

| Core Structure | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | Phenoxy group on aniline | Improved antibacterial potency (MIC = 1 μg/mL) | nih.gov |

| 3,5-Diarylpyrazole hydroxamic acid | Methyl group replacing a phenyl | Decreased meprin α inhibition | nih.gov |

| 3,5-Diarylpyrazole hydroxamic acid | Benzyl group replacing a phenyl | Decreased meprin α inhibition | nih.gov |

| 3,5-Diarylpyrazole hydroxamic acid | Cyclopentyl group replacing a phenyl | Similar meprin α inhibition to parent | nih.gov |

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a crucial role in modulating the reactivity and binding affinity of a molecule. otterbein.edunih.gov EWGs, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease electron density from an aromatic ring, while EDGs, like methyl (-CH3) and methoxy (B1213986) (-OCH3), increase it. otterbein.edu

SAR studies have shown that the presence of EWGs is often beneficial for the biological activity of pyrazole derivatives. mdpi.com For instance, the 3,5-bis(trifluoromethyl)-substituted derivative of 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid was identified as one of the most potent compounds in its series for antibacterial activity. nih.gov In contrast, EDGs can lead to a significant reduction in potency. mdpi.com The introduction of a 4-methoxy group (an EDG) on the aniline ring of the same pyrazole series resulted in no significant activity. nih.gov Similarly, a polar protic substituent like sulfonamide almost completely abolished the antibacterial activity. nih.gov These findings suggest that modulating the electronic landscape of the molecule is a key factor in optimizing its biological function.

| Core Structure Analogue | Substituent Type | Specific Group | Effect on Potency | Reference |

|---|---|---|---|---|

| 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | EWG | 3,5-bis(Trifluoromethyl) on aniline | Highly potent | nih.gov |

| General pyrazole derivatives | EWG | General | Beneficial for activity | mdpi.com |

| 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | EDG | 4-Methoxy on aniline | No significant activity | nih.gov |

| General pyrazole derivatives | EDG | General | Remarkable reduction in potency | mdpi.com |

Positional Isomerism and its Influence on Bioactivity

Positional isomerism, which involves changing the position of a substituent on a core scaffold, can have a dramatic effect on a molecule's three-dimensional shape and its ability to bind to a biological target. The position of the benzoic acid moiety attached to the pyrazole core is a critical determinant of bioactivity.

In a study of pyrazole derivatives as meprin inhibitors, the position of the carboxyphenyl group was found to be crucial for selectivity. nih.gov For pyrazole derivatives bearing acidic carboxyphenyl moieties, an increased activity against meprin β was observed in the case of a meta-substitution (as in 3-(pyrazol-1-yl)benzoic acid). nih.gov This suggests that the meta position allows for an optimal orientation of the carboxylic acid group within the active site of meprin β. In contrast, the corresponding para-substituted isomer was less active against this specific target. nih.gov This highlights how subtle changes in the geometry of the molecule can lead to significant differences in biological function and selectivity. Much of the available research on antibacterial pyrazoles focuses on 4-(pyrazol-1-yl)benzoic acid derivatives, where the benzoic acid is in the para position. nih.gov The distinct activity profile observed with the meta-substituted meprin inhibitors underscores the importance of exploring different positional isomers during lead optimization.

Modifications to the Pyrazole Ring and Benzoic Acid Moiety

The pyrazole ring and the benzoic acid moiety are fundamental components of the scaffold, and modifications to either part can be a fruitful strategy for improving activity and drug-like properties. nih.gov The pyrazole ring is considered a key privileged scaffold in medicinal chemistry, and its modification is a common approach in drug design. nih.govnih.gov

One strategy involves replacing the benzoic acid's carboxylic acid group with bioisosteres—functional groups with similar physical or chemical properties. In the development of meprin inhibitors, the introduction of carboxylic acid bioisosteres onto the pyrazole scaffold resulted in a general improvement of activity against meprin β. nih.gov This indicates that while the acidic functionality is important for activity, alternative groups can be used to fine-tune the compound's properties, such as pKa, solubility, or metabolic stability.

Scaffold Hybridization and Lead Optimization Strategies

Scaffold hybridization involves combining pharmacophoric elements from different molecular scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activity. This is a powerful lead optimization strategy. researchgate.net For pyrazole-based compounds, this can involve fusing the pyrazole ring with other heterocyclic systems or linking it to other known pharmacophores.

A prominent example of this strategy is the development of pyrazole-pyrimidine hybrid molecules. Ibrutinib, a kinase inhibitor used in cancer therapy, features a pyrazole-pyrimidine core and functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.gov This hybridization capitalizes on the favorable properties of both the pyrazole and pyrimidine (B1678525) scaffolds to achieve high potency and selectivity. nih.gov Such strategies can enhance the binding affinity and selectivity of inhibitors by allowing the hybrid molecule to form additional interactions within the target's active site. nih.gov Computational techniques like molecular docking and homology modeling are often employed to guide the rational design of these hybrid scaffolds to ensure optimal binding and improved pharmacological profiles. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of N-arylpyrazoles is a cornerstone of medicinal chemistry, yet traditional methods can be hampered by limitations such as long reaction times, low yields, and incompatibility with sensitive functional groups. organic-chemistry.org Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives.

Key avenues for exploration include:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing by improving reaction yields, reducing reaction times, and enhancing safety, particularly when handling potentially hazardous intermediates like diazo compounds. mdpi.com Implementing a flow-based approach for the synthesis of pyrazole-4-carboxylate derivatives has already proven successful for related structures and represents a promising direction. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can dramatically increase efficiency. organic-chemistry.org MCRs, which create complex molecules from three or more simple starting materials in a single step, are particularly powerful for rapidly generating libraries of diverse pyrazole (B372694) derivatives for screening. mdpi.com

Green Chemistry and Advanced Catalysis: The use of environmentally friendly solvents like water, coupled with recyclable heterogeneous catalysts such as Amberlyst-70, can make the synthesis more sustainable. mdpi.com Further investigation into novel catalytic systems, including those based on copper, silver, or nano-ZnO, could lead to milder reaction conditions and higher regioselectivity. mdpi.comnih.gov

Table 1: Potential Strategies for Improved Synthesis

| Synthetic Strategy | Key Advantages | Relevant Precedents |

|---|---|---|

| Flow Chemistry | Reduced reaction time, improved yield, enhanced safety | Synthesis of pyrazole-4-carboxylates and 3,5-disubstituted pyrazoles under flow conditions. mdpi.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified procedure | A simple one-pot method for diversely functionalized N-arylpyrazoles has been developed. organic-chemistry.org |

| Multicomponent Reactions | Rapid generation of molecular complexity, high atom economy | Four-component reactions have been used to create pyrazole-dimedone derivatives. mdpi.com |

| Green Catalysis | Environmentally benign, catalyst recyclability, cost-effective | Nano-ZnO and Amberlyst-70 have been used as efficient catalysts in aqueous media. mdpi.com |

Advanced Mechanistic Investigations Utilizing Omics Technologies

While many pyrazole derivatives exhibit potent biological activity, their precise mechanisms of action often remain understood only at the level of a single protein target. researchgate.netnih.gov A critical future direction is to employ systems biology approaches to gain a comprehensive understanding of the cellular response to this compound.

Utilizing "omics" technologies can provide an unbiased, global view of the compound's effects:

Proteomics and Chemoproteomics: These techniques can identify the direct protein binding partners of the compound within the entire proteome, revealing both primary targets and potential off-target interactions that could contribute to efficacy or toxicity.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can map the signaling pathways and cellular processes that are activated or suppressed by the compound.

Metabolomics: This approach identifies and quantifies changes in small-molecule metabolites, offering insights into how the compound alters cellular metabolism. For example, some pyrazole derivatives are known to act as cell membrane-disrupting agents by inhibiting fatty acid biosynthesis, a mechanism that could be further detailed with metabolomic studies. nih.govnih.gov

These advanced mechanistic studies are crucial for validating new drug targets, identifying biomarkers for patient stratification, and predicting potential adverse effects.

Table 2: Application of Omics Technologies

| Technology | Research Goal | Potential Insights |

|---|---|---|

| Chemoproteomics | Identify direct protein targets | Uncover novel mechanisms of action and off-target effects. |

| Transcriptomics | Analyze global gene expression changes | Map modulation of cellular signaling and regulatory networks. |

| Metabolomics | Profile changes in cellular metabolites | Understand impact on metabolic pathways and cellular energy. |

Exploration of New Biological Targets and Therapeutic Applications

The pyrazole scaffold is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govresearchgate.net However, the full therapeutic potential of this compound is likely underexplored. A systematic screening of this compound and its derivatives against diverse biological targets could unveil novel applications.

Promising areas for future investigation include:

Oncology: Many pyrazole derivatives function as kinase inhibitors. nih.gov Screening against broad panels of kinases, such as VEGFR-2, CDK2, and RET kinase, could identify new anticancer applications. nih.govnih.gov Other cancer-related targets like histone deacetylases (HDACs) also warrant investigation. nih.gov

Infectious Diseases: Closely related pyrazole benzoic acid derivatives have demonstrated potent activity against Gram-positive bacteria, including resistant strains like MRSA and enterococci. nih.govnih.gov Future work should expand screening to a wider array of pathogens, including fungi (e.g., targeting 14-alpha demethylase), mycobacteria, and viruses. nih.govijnrd.org

Other Therapeutic Areas: The versatility of the pyrazole core suggests potential in other diseases. Exploration could include targets related to glaucoma (carbonic anhydrase inhibition) ijpbs.com, metabolic disorders (α-glucosidase inhibition) researchgate.net, and neurological conditions (cannabinoid receptor modulation). nih.gov

Table 3: Potential New Targets and Therapeutic Applications

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | VEGFR-2, CDK2, RET kinase, Aurora kinase | Oncology nih.govnih.govnih.govmdpi.com |

| Antimicrobial Targets | Fungal 14-alpha demethylase, Fatty Acid Biosynthesis | Infectious Diseases (Fungal, Bacterial) nih.govijnrd.org |

| Metabolic Enzymes | Carbonic Anhydrase, α-Glucosidase | Glaucoma, Diabetes ijpbs.comresearchgate.net |

| GPCRs | Cannabinoid CB1 Receptor | Neurological Disorders, Obesity nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications of AI/ML include:

Virtual Screening and Molecular Docking: AI can rapidly screen virtual libraries containing millions of derivatives against the three-dimensional structures of potential protein targets, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.govnih.gov

Generative Models for De Novo Design: Generative AI can be trained on the vast chemical space of known pyrazole compounds to design entirely new molecules. springernature.com These models can be tailored to generate structures with optimized properties, such as enhanced binding affinity for a target, improved metabolic stability, or reduced toxicity. acm.orgnih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of unsynthesized compounds based on their chemical structures. nih.gov This allows researchers to focus synthetic efforts on derivatives most likely to be potent and effective.

Retrosynthesis Prediction: AI platforms can analyze a target molecule and predict a viable synthetic pathway, aiding chemists in planning and executing the synthesis of novel, complex derivatives. researchgate.net

Table 4: AI and Machine Learning in Compound Development

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Virtual Screening | Docking simulations to predict binding affinity | Rapidly identifies potential hits from large virtual libraries. nih.gov |

| Generative Models | De novo design of novel chemical structures | Creates optimized molecules with desired properties. springernature.comnih.gov |

| QSAR Modeling | Predicts biological activity from chemical structure | Guides medicinal chemistry efforts toward more potent compounds. nih.gov |

| Retrosynthesis | Predicts viable synthetic routes | Accelerates the synthesis of novel and complex analogs. researchgate.net |

Collaborative and Interdisciplinary Research Imperatives

The multifaceted nature of modern drug discovery demands a departure from siloed research efforts. To fully realize the potential of this compound, future research must be built on a foundation of collaboration across disciplines.

An integrated approach is imperative:

Chemistry, Biology, and Data Science Nexus: A powerful research ecosystem involves a continuous feedback loop. Data scientists using AI can design novel compounds and predict their activity. nih.gov Synthetic chemists can then develop efficient routes to create these molecules. organic-chemistry.org Biologists can subsequently test the compounds, generating new data on their efficacy and mechanism of action. This new data is then fed back into the AI models to refine future predictions, creating a cycle of iterative improvement.

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between fundamental discovery and clinical application. Academic labs can excel at target identification and mechanistic studies (e.g., using omics), while industry partners provide the infrastructure for high-throughput screening, lead optimization, and navigating the complex process of clinical trials.

Open Science Models: The establishment of open-source databases and compound libraries can democratize research. Sharing data on the biological activities of pyrazole derivatives allows different research groups worldwide to test them against a wide variety of targets and diseases, maximizing the chances of discovering a novel therapeutic use.

By fostering these interdisciplinary and collaborative imperatives, the scientific community can work more efficiently to translate the chemical potential of compounds like this compound into tangible scientific advancements and therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be introduced to a benzoic acid scaffold using palladium-catalyzed cross-coupling or condensation reactions. A representative procedure involves dissolving a triazenylpyrazole precursor in methylene chloride, followed by sequential addition of azido(trimethyl)silane and trifluoroacetic acid under controlled temperature (0–50°C). Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product, with characterization by H/C NMR, HRMS, and IR spectroscopy .

Q. How are physicochemical properties (e.g., melting point, solubility) determined for this compound?

- Methodological Answer : Melting points are measured using differential scanning calorimetry (DSC) or capillary methods, with reported values (e.g., 138.5–139.5°C) validated against standardized protocols. Solubility is assessed in solvents like DMSO, methanol, or aqueous buffers via UV-Vis spectroscopy or HPLC. For instance, the compound’s limited aqueous solubility necessitates formulation studies using co-solvents or surfactants .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.54 ppm) and methyl groups (δ 2.38 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and pyrazole ring carbons .

- HRMS : High-resolution mass spectrometry (EI, 70 eV) verifies molecular ions (e.g., m/z 238.0961 for CHN) .

- IR : Peaks at 2139 cm (C≡N) and 2231 cm (C=O) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Software like SHELXL refines crystal structures by optimizing parameters against X-ray diffraction data. For example, high-resolution (<1.0 Å) datasets can resolve ambiguities in pyrazole ring orientation or hydrogen bonding. Molecular dynamics simulations (e.g., in AMBER) predict packing interactions, while density functional theory (DFT) calculates electronic environments to validate experimental bond lengths/angles .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity often arise from variations in substituent positioning (e.g., fluorine vs. methyl groups). Systematic structure-activity relationship (SAR) studies are recommended:

- Step 1 : Synthesize analogs with controlled substituent changes (e.g., 4-methyl vs. 4-ethyl pyrazole).

- Step 2 : Test in standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity).

- Step 3 : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. How is the compound utilized in medicinal chemistry for target validation?

- Methodological Answer : The benzoic acid moiety serves as a pharmacophore for kinase inhibition. For example:

- Kinase Binding Assays : Radiolabeled (e.g., H) versions of the compound quantify binding affinity to targets like EGFR or VEGFR2.

- In Vivo Studies : Pharmacokinetic profiling (e.g., C, AUC) in rodent models assesses bioavailability. Metabolite identification via LC-MS/MS ensures structural stability .

Q. What advanced purification techniques are employed for enantiomeric resolution?

- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA) in HPLC separate enantiomers using hexane/isopropanol mobile phases. Preparative SFC (supercritical fluid chromatography) with CO/methanol achieves >99% enantiomeric excess (ee) for bioactive isomers .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reaction Temperature | 0–50°C (gradient) | |

| Catalyst | Pd(OAc)/PPh | |

| Purification | Flash chromatography (SiO) | |

| Yield | 88% |

Table 2 : Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 138.5–139.5°C | |

| Molecular Weight | 202.21 g/mol | |

| Solubility (DMSO) | >10 mg/mL |

Table 3 : Biological Activity Data (Example)

| Assay Type | IC/MIC | Reference |

|---|---|---|

| Antimicrobial (S. aureus) | 8 µg/mL | |

| Cytotoxicity (HeLa) | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products